The compound (4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule with various applications in pharmaceutical and chemical research. It is categorized under the class of organic compounds known for their potential biological activities, particularly in medicinal chemistry.
The compound is classified as a bicyclic compound due to its unique bicyclo[3.2.0]heptane structure. It contains multiple functional groups, including a nitrophenyl group, a diphenoxyphosphoryl moiety, and a carboxylate group, which contribute to its chemical reactivity and potential biological activity.
The synthesis of (4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves several key steps:
Specific reaction conditions such as temperature, solvent choice, and catalysts play critical roles in achieving high yields and purity of the final product. For instance, phosphonylation reactions may require specific bases or catalysts to facilitate the reaction effectively.
The molecular formula for this compound is , with a molecular weight of 594.51 g/mol. The structure features a bicyclic framework with several stereocenters contributing to its 3D conformation.
C[C@@H](O)[C@@H]1[C@H]2[C@@H](C)C(=C(N2C1=O)C(=O)OCc3ccc(cc3)[N+](=O)[O-])OP(=O)(Oc4ccccc4)Oc5ccccc5
InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25-/m1/s1
.The compound can undergo various chemical reactions typical for organic molecules with multiple functional groups:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure selectivity towards desired products.
The mechanism of action for this compound can vary based on its application but generally involves:
Research into the specific mechanisms often involves biochemical assays to elucidate how the compound affects cellular processes.
Key physical properties include:
Chemical properties include:
Relevant data on these properties can be found in material safety data sheets provided by suppliers .
This compound has potential applications in various fields:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7